REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:8]([C:9]#[N:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:2].[OH-:17].[Na+]>C(O)C>[CH2:1]([C:3]1[C:8]([C:9]([NH2:10])=[O:17])=[CH:7][CH:6]=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1C#N)C1=CC=CC=C1
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for approximately 18 hours
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Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
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Type
|
CUSTOM
|
Details
|
the ethanol evaporated under reduced pressure
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Type
|
ADDITION
|
Details
|
The remaining aqueous portion was diluted with 100 ml of water
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Type
|
EXTRACTION
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Details
|
extracted with three 150 ml portions of methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=CC=C1C(=O)N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |